molecular formula C11H5ClF5NO B1428850 4-Chloro-2-(difluoromethyl)-6-(trifluoromethoxy)quinoline CAS No. 1480366-30-0

4-Chloro-2-(difluoromethyl)-6-(trifluoromethoxy)quinoline

Cat. No. B1428850
M. Wt: 297.61 g/mol
InChI Key: DVBFWXVASYZWHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The description of a chemical compound usually includes its IUPAC name, other names, CAS number, molecular formula, and structure.



Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It often involves multiple steps, each with its own reactants, conditions, and products.



Molecular Structure Analysis

This involves understanding the arrangement of atoms in the molecule. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. This can include reactions with various reagents under different conditions.



Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and reactivity.


Scientific Research Applications

Photovoltaic Properties

4-Chloro-2-(difluoromethyl)-6-(trifluoromethoxy)quinoline derivatives have been studied for their photovoltaic properties, especially in the context of organic-inorganic photodiode fabrication. Research has shown that films of these derivatives exhibit rectification behavior and photovoltaic properties under both dark and illumination conditions, making them suitable for use as photodiodes (Zeyada, El-Nahass, & El-Shabaan, 2016).

HPLC-Fluorescence Determination

These quinoline derivatives are also used in high-performance liquid chromatography (HPLC) for the fluorescent labeling of chlorophenols. This application is significant in the pharmaceutical industry for the determination of chlorocresol and chloroxylenol in various formulations (Gatti, Roveri, Bonazzi, & Cavrini, 1997).

Green Chemistry Synthesis

In the field of green chemistry, these quinoline derivatives have been synthesized without the use of solvents or catalysts, showcasing an environmentally friendly approach to chemical synthesis. This method emphasizes the avoidance of toxic by-products and complex separation techniques (Patra, 2021).

Structural and Optical Properties

Research has delved into the structural and optical properties of quinoline derivatives thin films. These studies are crucial for understanding the materials' potential applications in various fields, such as photonics and electronics (Zeyada, El-Nahass, & El-Shabaan, 2016).

Cytotoxic Activity

Quinoline derivatives have been explored for their cytotoxic activity, particularly in the context of cancer research. These studies include the synthesis of various derivatives and their evaluation against different cancer cell lines, highlighting their potential as anticancer agents (Bhatt, Agrawal, & Patel, 2015).

Safety And Hazards

This involves understanding the risks associated with handling the compound. This can include toxicity, flammability, and environmental impact.


Future Directions

This involves predicting or suggesting further studies that could be done with the compound. This could include potential applications, further reactions to study, or modifications to the molecule.


I hope this helps! If you have any specific questions about these topics, feel free to ask!


properties

IUPAC Name

4-chloro-2-(difluoromethyl)-6-(trifluoromethoxy)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5ClF5NO/c12-7-4-9(10(13)14)18-8-2-1-5(3-6(7)8)19-11(15,16)17/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVBFWXVASYZWHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1OC(F)(F)F)C(=CC(=N2)C(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5ClF5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-(difluoromethyl)-6-(trifluoromethoxy)quinoline

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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